molecular formula C16H17FN2O3S B5963750 N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B5963750
M. Wt: 336.4 g/mol
InChI Key: RFTOLVLBDHTCGD-UHFFFAOYSA-N
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Description

N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group and a methylphenylsulfonyl group attached to a glycinamide backbone. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-6-8-14(9-7-12)23(21,22)19(11-16(18)20)10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOLVLBDHTCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-fluorobenzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then coupled with glycine or its derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~2~-(2-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~2~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Uniqueness

N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding affinity in biological systems, making it a valuable compound for specific applications where other similar compounds may not be as effective.

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